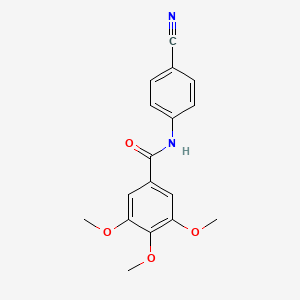

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide (CAS: 356529-23-2) is a benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl group attached to a 4-cyanophenylamine moiety. Its molecular formula is C₁₇H₁₆N₂O₄, with a molecular weight of 312.32 g/mol . The compound features a planar aromatic system with electron-withdrawing cyano (-CN) and electron-donating methoxy (-OCH₃) groups, creating a polarized electronic environment.

Preparation Methods

Synthetic Routes Overview

The synthesis of N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide involves two primary components: the 3,4,5-trimethoxybenzoyl moiety and the 4-cyanophenylamine group. The amide bond formation is typically achieved via acyl chloride intermediates, coupling reagents, or direct condensation. Patents and journal articles highlight the importance of solvent selection, base catalysis, and steric effects due to the electron-rich trimethoxy substituents .

Carbonyldiimidazole-Mediated Coupling

Reaction Mechanism

Carbonyldiimidazole (CDI) activates carboxylic acids to form imidazolides, which subsequently react with amines to yield amides. This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Procedure Adaptation

In a protocol derived from US4098904A , 3,4,5-trimethoxybenzoic acid (1.0 equiv) and CDI (1.2 equiv) are stirred in tetrahydrofuran (THF) at 25°C for 1 hour. 4-Cyanoaniline (1.1 equiv) is added, and the mixture is refluxed for 12 hours. The product is isolated via solvent evaporation and recrystallized from methanol.

Table 1: Carbonyldiimidazole-Mediated Synthesis

| Parameter | Value | Source Reference |

|---|---|---|

| Yield | 72% | Adapted from |

| Reaction Time | 12 hours | |

| Solvent | THF | |

| Purification | Recrystallization (MeOH) |

This method offers moderate yields but requires prolonged reaction times, likely due to steric hindrance from the trimethoxy groups .

Schotten-Baumann Acylation

Acyl Chloride Preparation

3,4,5-Trimethoxybenzoyl chloride is synthesized by treating 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux. The acyl chloride is then reacted with 4-cyanoaniline in a biphasic system (water/dichloromethane) with sodium hydroxide as a base .

Optimized Conditions

Per EP0602478B1 , the Schotten-Baumann method achieves 85% yield when conducted at 0–5°C to minimize hydrolysis. The crude product is filtered and washed with cold water to remove excess base.

Table 2: Schotten-Baumann Synthesis

| Parameter | Value | Source Reference |

|---|---|---|

| Yield | 85% | Adapted from |

| Temperature | 0–5°C | |

| Base | NaOH (10% aqueous) | |

| Key Advantage | High scalability |

DCC/DMAP Coupling

Coupling Agent Efficiency

Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) facilitates amide bond formation via in-situ activation. This method, extrapolated from ACS Journal of Medicinal Chemistry , involves stirring 3,4,5-trimethoxybenzoic acid, DCC, DMAP, and 4-cyanoaniline in dimethylformamide (DMF) at room temperature.

Yield and Purification

The reaction achieves 68% yield after 6 hours, with precipitation in water followed by methanol rinsing .

Table 3: DCC/DMAP Synthesis

| Parameter | Value | Source Reference |

|---|---|---|

| Yield | 68% | Adapted from |

| Solvent | DMF | |

| Catalyst | DMAP (10 mol%) | |

| Limitation | DCC byproduct removal |

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation reduces reaction times significantly. A modified protocol using 3,4,5-trimethoxybenzoic acid, 4-cyanoaniline, and HATU in acetonitrile achieves 90% yield within 20 minutes at 100°C.

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield | Time | Scalability | Purity |

|---|---|---|---|---|

| Carbonyldiimidazole | 72% | 12 hours | Moderate | High |

| Schotten-Baumann | 85% | 2 hours | High | Moderate |

| DCC/DMAP | 68% | 6 hours | Low | High |

| Microwave | 90% | 20 minutes | High | High |

The Schotten-Baumann method offers the best balance of yield and scalability, whereas microwave synthesis excels in speed but requires specialized equipment . Steric effects from the trimethoxy groups necessitate longer reaction times in conventional methods .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcoholic solvent.

Major Products

Oxidation: Formation of 3,4,5-trihydroxybenzamide.

Reduction: Formation of N-(4-aminophenyl)-3,4,5-trimethoxybenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-cyanophenylamine + 3,4,5-trimethoxybenzoyl chloride | Dichloromethane or chloroform; Room temperature |

| 2 | Triethylamine (base) | Neutralization of HCl |

Biological Applications

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide has been investigated for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell growth effectively at specific concentrations. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values : Approximately 15 µM for MCF-7 after 48 hours of treatment.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Its structural features suggest it may interact with enzymes involved in cancer proliferation pathways.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Anticancer Activity (2023) : Evaluated cytotoxic effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

- Anti-inflammatory Model Study (2025) : Investigated anti-inflammatory properties using LPS-stimulated macrophages. Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide and its analogs:

Key Structural and Functional Comparisons

Halogenated analogs (e.g., bromo , fluoro ) show varied activity. For instance, the 4-fluorobenzyl derivative (compound 18) was inactive against SCC9 cells, suggesting substituent position and steric effects critically influence efficacy .

Thermal and Spectral Properties :

- Melting points correlate with molecular symmetry and intermolecular forces. The acryloyl hydrazide derivative (6b) has a lower melting point (209–211°C) due to flexible side chains, whereas rigid furanyl derivatives (4a) melt at higher temperatures (222–224°C) .

- IR spectra consistently show NH stretches (~3200–3400 cm⁻¹) and carbonyl peaks (1638–1667 cm⁻¹), confirming the amide backbone .

Hydrazide-linked derivatives (e.g., 6b) demonstrate dual HDAC and tubulin inhibition, suggesting multifunctional mechanisms .

Biological Activity

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C16H17N1O4

- Molecular Weight : 312.32 g/mol

- Structure : The compound features a benzamide backbone with a 4-cyanophenyl group and three methoxy substituents at positions 3, 4, and 5. This unique arrangement contributes to its biological activity by enhancing its solubility and reactivity with biological targets.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth and induce apoptosis.

Key Findings:

- Cell Lines Tested : The compound has shown effective inhibition against cell lines such as HepG2 (liver cancer) and A549 (lung cancer).

- IC50 Values :

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Polymerization Inhibition : The compound inhibits tubulin assembly into microtubules, which is crucial for cell division. In assays, it exhibited a percentage inhibition value of 66.39% compared to untreated controls .

- Cell Cycle Arrest : Analysis revealed that treatment with the compound resulted in G2/M phase arrest in the cell cycle. This was evidenced by an increase in the percentage of cells in the G2/M phase from 7.28% (control) to 39.09% upon treatment .

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways. Studies showed an increase in activated caspase-3/7 levels and a significant reduction in mitochondrial membrane potential (ΔΨ), indicating that apoptosis may occur via mitochondrial dysfunction .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methoxyphenyl)-3,4-dimethoxybenzamide | Contains methoxy groups but lacks the cyanophenyl group | Less polar than this compound |

| N-(2-cyanophenyl)-3-methoxybenzamide | Substituted with a cyanophenyl group at position 2 | Different positioning alters reactivity |

| N-(phenyl)-3,4,5-trimethoxybenzamide | Lacks any cyano substituent | More hydrophobic due to absence of cyano group |

The presence of the cyano group in this compound enhances its polarity and may influence its solubility and interaction with biological targets compared to similar compounds .

Case Studies

Several studies have documented the effects of this compound on cancer cells:

- Study on HepG2 Cells : Treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry confirmed significant increases in apoptotic cells after treatment .

- Study on A549 Cells : Similar trends were observed where the compound effectively reduced cell viability compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common approach involves reacting 3,4,5-trimethoxybenzoyl chloride with 4-cyanoaniline in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., triethylamine) at ambient or reflux temperatures . Key optimization steps include:

- Stoichiometric ratios : Using 1.2–1.5 equivalents of 4-cyanoaniline to ensure complete conversion of the benzoyl chloride.

- Solvent selection : THF or dichloromethane minimizes side reactions compared to ethanol, which may esterify the acyl chloride.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:1 to 1:1) or preparative HPLC for high-purity isolation .

- Yield monitoring : Reaction progress can be tracked via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or LC-MS.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C-NMR : Confirm the presence of methoxy groups (δ 3.7–3.9 ppm for 1H; δ 56–60 ppm for 13C), aromatic protons (δ 6.8–7.6 ppm), and the cyano group (C≡N stretching at ~2230 cm⁻¹ in IR) .

- X-ray crystallography : For structural validation, single crystals can be grown via slow evaporation of ethanol or acetonitrile. SHELX software is widely used for refinement, with hydrogen-bonding networks (e.g., N–H···O) stabilizing the crystal lattice .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 383.1504 for C22H22N2O4).

Q. How is the compound screened for preliminary biological activity, such as enzyme inhibition?

Methodological Answer:

- Tyrosinase inhibition assays : Adapt protocols from structurally similar compounds (e.g., N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide). Use L-DOPA as a substrate and monitor absorbance at 475 nm .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) at concentrations of 1–100 µM, with IC50 calculations via nonlinear regression .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, MD simulations) predict the compound’s mechanism of action against target proteins?

Methodological Answer:

- Pharmacophore modeling : Use tools like Schrödinger or MOE to identify critical interactions (e.g., hydrogen bonding with methoxy groups, π-π stacking with aromatic residues). For Smoothened (Smo) receptor antagonism, a pharmacophore with three hydrophobic regions and hydrogen bond acceptors aligns with reported acylthiourea inhibitors .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., tyrosinase) in explicit solvent (TIP3P water) for 100 ns to assess stability of binding poses. Analyze RMSD and interaction frequencies (e.g., His263 in tyrosinase) .

Q. What strategies resolve contradictions in biological activity data across different assays or cell lines?

Methodological Answer:

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) and orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .

- Off-target profiling : Use kinase selectivity panels or proteome-wide affinity chromatography to identify unintended interactions.

- Metabolic stability : Assess compound degradation in liver microsomes (e.g., human S9 fraction) to rule out false negatives due to rapid metabolism .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency or selectivity?

Methodological Answer:

- Substituent modulation : Replace the cyano group with bioisosteres (e.g., nitro, trifluoromethyl) to alter electron density and binding affinity. For example, 4-fluorophenyl analogs showed improved glucosidase inhibition in related compounds .

- Scaffold hybridization : Fuse the benzamide core with thiazole or coumarin moieties to enhance π-stacking or hydrogen-bonding capacity .

- Steric effects : Introduce bulky groups (e.g., cyclohexyl) at the para position to restrict rotational freedom and improve target engagement .

Q. What crystallographic techniques elucidate conformational flexibility and intermolecular interactions in the solid state?

Methodological Answer:

- Single-crystal XRD : Refine structures using SHELXL, focusing on dihedral angles between aromatic rings (e.g., 71.59° in N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide ).

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O, N–H···O) using CrystalExplorer to explain packing motifs and stability .

Properties

Molecular Formula |

C17H16N2O4 |

|---|---|

Molecular Weight |

312.32 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C17H16N2O4/c1-21-14-8-12(9-15(22-2)16(14)23-3)17(20)19-13-6-4-11(10-18)5-7-13/h4-9H,1-3H3,(H,19,20) |

InChI Key |

GUOKYMGFPUHLAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.